Product packaging for Org41841(Cat. No.:CAS No. 301847-37-0)

Org41841

Cat. No.: B1677480
CAS No.: 301847-37-0
M. Wt: 402.5 g/mol
InChI Key: DVSFSADBOJYPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Thienopyrimidine Medicinal Chemistry

Org41841 belongs to the thieno[2,3-d]pyrimidine (B153573) class of compounds. ontosight.ai Thieno[2,3-d]pyrimidines are a heterocyclic system recognized for their diverse biological activities. ontosight.ai Research indicates that compounds within this class can exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ai The specific activity of this compound is linked to its structural features, which enable interactions with various biological targets. ontosight.ai The development of small molecular ligands targeting glycoprotein (B1211001) hormone receptors, such as the luteinizing hormone receptor (LHR) and thyroid-stimulating hormone receptor (TSHR), has involved exploring bicyclic heteroaromatic compounds, including thienopyrimidines. nih.govfrontiersin.org

Overview of this compound as a Pioneering Synthetic Modulator in Life Sciences

This compound has been described as a pioneering synthetic modulator, particularly in the context of glycoprotein hormone receptors. It was initially identified as an agonist for the luteinizing hormone/choriogonadotropin receptor (LHCGR). nih.gov Due to the significant homology between the transmembrane domains of LHCGR and TSHR, it was hypothesized that this compound might also activate the TSHR. nih.govfrontiersin.orgnih.gov This prediction was subsequently confirmed, identifying this compound as a partial agonist for the TSHR. nih.govnih.govelsevier.eselsevier.es This discovery marked the first report of a low-molecular-weight ligand for TSHR. oup.com The ability of this compound to modulate these receptors underscores its importance as a tool for investigating GPCR function and signaling. frontiersin.orgnih.gov

Historical Development and Initial Discovery in Receptor Pharmacology

The historical development of this compound is rooted in the search for small-molecule modulators of glycoprotein hormone receptors. Organon, in a patent application, described a series of bicyclic heteroaromatic compounds, including thienopyrimidines, as LH/hCG receptor agonists. elsevier.es The synthesis and biological evaluation of the first orally active low-molecular-weight LH receptor agonists, including thienopyrimidines, were discussed by Organon in 2002. bioworld.com this compound was identified as one of the most potent compounds in activating the human LH receptor expressed in CHO cells. bioworld.com

Following its discovery as an LHCGR agonist in 2002, the potential for this compound to activate the TSHR was predicted by researchers at the National Institutes of Health (NIH) due to the homology between the two receptors. nih.govelsevier.eselsevier.es Experimental results later confirmed this compound as a partial agonist for the TSHR. nih.govnih.govelsevier.eselsevier.es This finding was significant because endogenous ligands for these receptors are large glycoprotein hormones that bind to the extracellular domain, whereas small molecules like this compound were found to interact with the transmembrane domain. nih.govoup.com Molecular modeling and functional studies supported the hypothesis that this compound binds within the transmembrane core of both LHCGR and TSHR. nih.govacs.org

Detailed research findings on this compound's activity at these receptors have been reported. Studies have shown that this compound induces cAMP production in HEK293 cells expressing human LH or TSH receptors. caymanchem.com

Here is a summary of the reported EC50 values for this compound:

ReceptorCell LineEC50 (µM)Reference
LHCGRHEK2930.3 caymanchem.com
TSHRHEK2936.5 caymanchem.com
LHCGRCHO-hLHR0.02 (20 nM) researchgate.net
TSHRNot specified7.7 medchemexpress.commedchemexpress.com
TSHRNot specified7.7 zhanggroup.org

Note: EC50 values can vary depending on the cell line and experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4O2S2 B1677480 Org41841 CAS No. 301847-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFSADBOJYPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301847-37-0
Record name Org 41841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-41841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Allosteric Interactions of Org41841

Agonistic Activity at G Protein-Coupled Receptors (GPCRs)

Research indicates that Org41841 functions as a partial agonist at specific glycoprotein (B1211001) hormone receptors, which are members of the GPCR superfamily. caymanchem.commedchemexpress.comglpbio.commedchemexpress.com Unlike the large protein hormones that typically activate these receptors by binding to their extracellular domains, this compound is a low molecular weight ligand that interacts with a site within the transmembrane domain. nih.govnih.govnih.govmdpi.com

Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) Modulation

This compound was initially recognized for its agonistic activity at the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). nih.govnih.govelsevier.es It acts as a partial agonist for LHCGR, demonstrating an ability to stimulate receptor activity. medchemexpress.comglpbio.commedchemexpress.comresearchgate.net Functional assays have reported EC50 values for this compound at LHCGR in the range of 0.2 µM (200 nM) to 220 nM. medchemexpress.comglpbio.commedchemexpress.comresearchgate.net Studies have shown that this compound can elicit a response that is approximately 34% of the maximal response induced by a maximally effective concentration of the natural ligand, LH. researchgate.netresearchgate.net Beyond direct activation, this compound has also been observed to possess pharmacoperone activity, aiding in the proper folding and cell surface expression of certain mutant LHCGRs. patsnap.com

Thyroid-Stimulating Hormone Receptor (TSHR) Modulation

Due to the significant homology between the transmembrane domains of LHCGR and the thyroid-stimulating hormone receptor (TSHR), it was hypothesized and subsequently confirmed that this compound also interacts with TSHR. nih.govelsevier.esfrontiersin.orgnih.gov this compound functions as a partial agonist at TSHR, although with lower potency compared to its activity at LHCGR. medchemexpress.comglpbio.commedchemexpress.comnih.govresearchgate.net Reported EC50 values for this compound at TSHR are higher, typically around 7.7 µM (7700 nM) and 6.5 µM. caymanchem.commedchemexpress.comglpbio.commedchemexpress.comresearchgate.netzhanggroup.org Its agonistic effect on TSHR results in a response that is approximately 23% of the maximal response stimulated by TSH. researchgate.netresearchgate.net

The agonistic activity of this compound on LHCGR and TSHR, as measured by EC50 values for cAMP production, is summarized in the following table:

ReceptorEC50 (µM)EC50 (nM)Maximal Response (% of natural ligand)Source
LHCGR0.220034% (vs LH) medchemexpress.comglpbio.commedchemexpress.comresearchgate.net
LHCGR0.2222034% (vs LH) researchgate.netresearchgate.net
TSHR7.7770023% (vs TSH) medchemexpress.comglpbio.commedchemexpress.comresearchgate.netzhanggroup.org
TSHR7.7770023% (vs TSH) researchgate.netresearchgate.net
TSHR6.56500Not specified caymanchem.comzhanggroup.org

Note: EC50 values may vary slightly between studies due to differing experimental conditions.

Receptor Binding Mechanism: Allosteric Modulatory Principles

This compound exerts its effects by binding to an allosteric site within the transmembrane domain of LHCGR and TSHR, rather than the orthosteric site where the large glycoprotein hormones bind. nih.govnih.govnih.govmdpi.commdpi.comgoogle.com This mode of interaction classifies this compound as a low molecular weight allosteric modulator. nih.govnih.govnih.govmdpi.commdpi.comgoogle.com Allosteric modulators can influence receptor activity without directly competing with the primary orthosteric ligand. mdpi.commdpi.com

Non-Competitive Binding with Orthosteric Ligands

A key characteristic of this compound's interaction with LHCGR and TSHR is its non-competitive binding nature with respect to their endogenous protein ligands, LH/hCG and TSH. nih.govnih.govimrpress.comuniversiteitleiden.nl Studies have shown that this compound does not displace the binding of labeled human chorionic gonadotropin (hCG) to LHCGR, nor does it compete with TSH for binding to the TSHR ectodomain. nih.govnih.govimrpress.comuniversiteitleiden.nl This provides experimental evidence that this compound binds to a distinct site on the receptor, separate from the orthosteric binding site located in the large extracellular domain. nih.govnih.govmdpi.comimrpress.comuniversiteitleiden.nl

Transmembrane Domain (TMD) Binding Site Characterization

The binding site for this compound has been localized to the transmembrane domain (TMD) of both LHCGR and TSHR. nih.govnih.govnih.govelsevier.esgoogle.comoup.com This region, composed of seven transmembrane helices (TMHs), provides an internal cavity for the binding of small molecules. nih.govnih.govnih.govmdpi.com Homology modeling, combined with functional studies using chimeric receptors, has been instrumental in characterizing this binding pocket. nih.govresearchgate.netresearchgate.netoup.comoup.comresearchgate.net

Detailed studies, including molecular docking and analysis of receptor mutants, have identified the specific location of the this compound binding pocket within the TMD. nih.govresearchgate.netresearchgate.netoup.comoup.comresearchgate.net This pocket is situated in a cleft formed by transmembrane helices 3, 4, 5, 6, and 7. nih.govresearchgate.netresearchgate.netoup.comoup.comresearchgate.net The binding site is located in the extracellular half of the transmembrane helical bundle and is positioned close to, and covered by, segments of the second extracellular loop (ECL2). nih.govresearchgate.netmdpi.comoup.comoup.comresearchgate.net

Structural differences exist in the this compound binding pocket between TSHR and LHCGR. The pocket in TSHR is described as structurally narrower and contains more hydrophobic and bulky residues at the junctions with ECL2 compared to the corresponding region in LHCGR. mdpi.comresearchgate.netoup.comoup.com A critical interaction identified through docking studies and supported by experimental data is the formation of a hydrogen bond between the amino group of this compound and a highly conserved negatively charged glutamic acid residue (Glu506 in TSHR, corresponding to Glu506 in LHCGR) located in TMH3. nih.govnih.govresearchgate.netmdpi.comimrpress.comportlandpress.com Mutation of this residue to alanine (B10760859) (E506A) has been shown to abolish receptor activation by this compound, highlighting its importance in ligand binding and signaling. imrpress.comportlandpress.com

ReceptorBinding Pocket LocationInvolved TMHsCovering LoopKey Interacting Residue (TSHR)
LHCGRCleft within transmembrane domainTMH 3, 4, 5, 6, 7ECL2Glu506
TSHRCleft within transmembrane domainTMH 3, 4, 5, 6, 7ECL2Glu506
Role of Specific Amino Acid Residues and Extracellular Loop 2 (ECL2)

The interaction of this compound with glycoprotein hormone receptors involves specific amino acid residues within the transmembrane helices and the extracellular loops, particularly Extracellular Loop 2 (ECL2). ontosight.aicaymanchem.commedchemexpress.compatsnap.comnih.govresearchgate.net Molecular modeling and site-directed mutagenesis studies have been instrumental in identifying these key interaction points.

A significant interaction proposed for this compound binding and receptor activation is a hydrogen bond formed between the compound's amino group and a highly conserved glutamic acid residue, Glu506, located in transmembrane helix 3 (TMH3) of both TSHR and LHCGR. caymanchem.comcaymanchem.comnih.govpatsnap.comnih.gov Experimental evidence supports the importance of this residue, as mutating Glu506 to alanine (E506A) has been shown to abolish this compound binding and its ability to activate adenylyl cyclase. caymanchem.compatsnap.com

The allosteric binding pocket occupied by this compound is formed by residues from several transmembrane helices, including TMH3, TMH4, TMH5, TMH6, and TMH7. ontosight.aicaymanchem.commedchemexpress.compatsnap.comnih.govresearchgate.net ECL2 is positioned to cover this binding pocket, influencing the access and interaction of ligands with the transmembrane core. ontosight.aicaymanchem.commedchemexpress.compatsnap.comnih.govresearchgate.net Specific amino acid differences within these transmembrane regions and ECL2 between different glycoprotein hormone receptors contribute to variations in the binding site characteristics and ligand selectivity. patsnap.com

Comparative Structural Homology and Differences in Binding Pockets across Glycoprotein Hormone Receptors

Glycoprotein hormone receptors (FSHR, LHCGR, and TSHR) are members of the class A GPCRs and share a conserved structural architecture, including a large extracellular domain and a seven-transmembrane helical bundle. iarc.frguidetopharmacology.orgmedkoo.com While the large protein hormones bind to the extracellular domain, small-molecule allosteric modulators like this compound interact with a binding pocket located within the transmembrane domain. probechem.comnih.govmedkoo.com

Comparative modeling of the transmembrane domains of TSHR and LHCGR has indicated that the this compound binding cleft in TSHR is structurally narrower than that in LHCGR. ontosight.aipatsnap.com This structural variation is influenced by differences in specific amino acid residues that line and cover the binding pocket, particularly at the junctions between the transmembrane helices and extracellular loops. patsnap.comnih.gov For instance, variations in residues within TMH5, TMH6, and ECL2 between TSHR and LHCGR result in distinct shapes and volumes of the allosteric binding site, contributing to the differential binding affinity and efficacy of this compound for these receptors. patsnap.com

Receptor Selectivity and Specificity Profile

This compound demonstrates a distinct selectivity profile among glycoprotein hormone receptors, acting as a partial agonist primarily at LHCGR and TSHR. wikipedia.orgfishersci.co.uk Its potency is generally higher at LHCGR compared to TSHR.

Reported EC50 values for this compound-induced cAMP production highlight this difference in potency:

ReceptorEC50 (µM)Source
LHCGR0.2 - 0.3 wikipedia.orgfishersci.co.uk
TSHR6.5 - 7.7 wikipedia.orgfishersci.co.ukresearchgate.net

In contrast to its activity on LHCGR and TSHR, this compound exhibits limited or no significant agonistic activity on the Follicle-Stimulating Hormone Receptor (FSHR) at concentrations effective for the other two receptors. fda.govprobechem.comchem960.combdg.co.nz This selectivity is attributed to the structural differences in the transmembrane allosteric binding pocket across the GPHR family. ontosight.aimedchemexpress.compatsnap.comnih.gov

Interestingly, studies have shown that this compound can influence FSHR expression by increasing the cell surface presentation of both wild-type and certain mutant FSHRs, suggesting an interaction that impacts receptor trafficking independent of direct agonistic signaling. fda.govchem960.com

Evaluation of Agonistic Action on Follicle-Stimulating Hormone Receptor (FSHR)

The agonistic action of this compound on FSHR has been evaluated, revealing a significantly lower activity compared to its effects on LHCGR and TSHR. While initially reported as selective for LHCGR with no activity on FSHR or TSHR, further studies clarified its partial agonistic activity on TSHR and, at considerably higher concentrations, some agonism on FSHR. fda.govbdg.co.nz

Despite showing some agonistic effect on FSHR at much higher concentrations than those required for LHCGR activation, this compound is not considered a potent or selective FSHR agonist. bdg.co.nz Its efficacy and potency at FSHR are substantially lower than those of the endogenous ligand FSH or other developed FSHR agonists.

A notable finding is the ability of this compound to act as a pharmacoperone for FSHR. It has been shown to improve the trafficking and increase the cell surface expression of FSHR, including certain misfolded mutant receptors, even without inducing significant agonistic signaling. fda.govchem960.com This suggests a distinct mode of interaction with FSHR that facilitates proper receptor folding and transport to the cell membrane.

Although this compound itself does not possess potent or selective FSHR agonistic activity, its structural scaffold has served as a starting point for the design and synthesis of novel compounds with altered selectivity profiles, including dimeric ligands aimed at achieving selective LHR agonism while mitigating FSHR activity. bdg.co.nz

Cellular and Molecular Transduction Pathways Activated by Org41841

Downstream Signaling Pathway Activation

Activation of LHCGR and TSHR by Org41841 triggers the activation of specific downstream signaling pathways, predominantly coupled to Gαs and Gαq/11 proteins. researchgate.netimrpress.com

Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation

A key downstream effect of this compound binding to LHCGR and TSHR is the accumulation of intracellular cyclic adenosine monophosphate (cAMP). caymanchem.commedchemexpress.comresearchgate.net This is a characteristic outcome of Gαs protein activation. imrpress.comresearchgate.net Studies utilizing HEK293 cells engineered to express human LH or TSH receptors have demonstrated that this compound stimulates cAMP production. caymanchem.com The compound functions as a partial agonist for both receptors in this regard. researchgate.netoup.com For LHCGR, this compound exhibits an EC50 of 0.2 to 0.3 µM in stimulating cAMP production. caymanchem.commedchemexpress.com Research indicates it acts as a partial agonist for LHCGR with an EC50 of 220 nM, achieving a maximum response approximately 34% of that elicited by LH. researchgate.net Similarly, for TSHR, this compound acts as a partial agonist with an EC50 of 6.5 to 7.7 µM and a maximum response around 23% of the maximal TSH stimulation. caymanchem.commedchemexpress.comresearchgate.netoup.com

Data on cAMP Accumulation Induced by this compound

ReceptorCell TypeAgonist ActivityEC50 (µM)Maximum Response (% of Natural Ligand)Reference
LHCGRHEK293Partial Agonist0.2 - 0.3- caymanchem.commedchemexpress.com
LHCGR-Partial Agonist0.22~34% of LH researchgate.net
TSHRHEK293 EMPartial Agonist7.7- medchemexpress.com
TSHR-Partial Agonist7.7~23% of TSH researchgate.netoup.com
TSHRHEK-EM 293Partial Agonist6.5- caymanchem.com

Gαs Protein-Mediated Adenylyl Cyclase (AC) Activation

The observed increase in intracellular cAMP is a direct consequence of the activation of adenylyl cyclase (AC) by the Gαs subunit of heterotrimeric G proteins. imrpress.comresearchgate.netebi.ac.uk Receptor activation by a ligand triggers a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The resulting activated Gαs-GTP complex then dissociates from the Gβγ dimer and directly stimulates adenylyl cyclase, catalyzing the conversion of ATP to cAMP. imrpress.comresearchgate.net As a partial agonist for LHCGR and TSHR, both of which are known to couple to Gαs proteins, this compound promotes this Gαs-mediated activation of adenylyl cyclase. researchgate.netimrpress.comprobes-drugs.org Research indicates that this compound exhibits a signaling bias towards Gs-proteins and the associated cAMP-dependent cascades. researchgate.net

Protein Kinase A (PKA) and Exchange Protein Directly Activated by Cyclic AMP (EPAC) Pathway Components

The elevated intracellular cAMP levels serve as a second messenger, primarily engaging two downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by Cyclic AMP (EPAC) pathway. imrpress.comnih.gov

PKA, a serine/threonine kinase, is activated when cAMP binds to its regulatory subunits, leading to the release of the catalytic subunits. nih.gov These free catalytic subunits then phosphorylate a variety of target proteins, mediating diverse cellular responses. mdpi.com

EPAC proteins, specifically EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. bmbreports.org The binding of cAMP to EPAC induces a conformational change that enables EPAC to activate Rap proteins by facilitating the exchange of GDP for GTP. bmbreports.org Activated Rap proteins subsequently modulate various downstream effectors. bmbreports.org

While the provided search results confirm the involvement of PKA and EPAC pathways downstream of cAMP signaling by LHCGR and TSHR imrpress.com, direct experimental evidence specifically detailing the activation of PKA and EPAC by this compound was not explicitly found. However, given this compound's established ability to increase cAMP accumulation via these receptors, it is highly probable that it consequently influences both the PKA and EPAC pathways, consistent with the well-understood signaling mechanisms of Gαs-coupled receptors. imrpress.comnih.gov

Gq/11 Protein-Mediated Phospholipase C β (PLCβ) Pathway

Beyond coupling to Gαs, LHCGR and TSHR can also couple to Gαq/11 proteins, particularly at higher ligand concentrations or through mechanisms of biased signaling. imrpress.comd-nb.info Activation of Gαq/11 proteins leads to the stimulation of phosphoinositide-specific phospholipase C β (PLCβ). imrpress.comresearchgate.netwikipedia.org The activated Gαq/11 subunit, following dissociation from the Gβγ dimer, directly activates PLCβ. imrpress.comwikipedia.org PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid embedded in the cell membrane, into two crucial second messengers: diacylglycerol (DAG) and inositol-3,4,5-triphosphate (IP3). wikipedia.orgnih.govnih.gov

Although LHCGR and TSHR can activate the Gq/11-mediated pathway, studies suggest that this compound exhibits a bias towards Gs-proteins and cAMP signaling, with only weak stimulation of Gq/11-proteins and phosphoinositide metabolism. researchgate.net This indicates that while the PLCβ pathway can be influenced by this compound-mediated receptor activation, its effect on this pathway is less pronounced compared to its impact on the cAMP pathway. researchgate.net

Diacylglycerol (DAG) / Inositol-3,4,5-triphosphate (IP3) and Protein Kinase C (PKC) / Intracellular Calcium Signaling

The hydrolysis of PIP2 by PLCβ yields DAG and IP3, which subsequently mediate further intracellular signaling events. wikipedia.orgnih.govnih.gov

Diacylglycerol (DAG) is a lipid-soluble second messenger that remains localized within the cell membrane. wikipedia.orgnews-medical.net DAG is a potent activator of various isoforms of Protein Kinase C (PKC). wikipedia.orgnih.govnih.gov Upon activation by DAG (often in conjunction with calcium), PKC isoforms translocate to the plasma membrane and phosphorylate a diverse array of cellular proteins, thereby influencing processes such as cell proliferation, differentiation, and metabolic regulation. d-nb.infowikipedia.orgnih.gov

Inositol-3,4,5-trisphosphate (IP3) is a water-soluble second messenger that diffuses into the cytoplasm. wikipedia.orgnews-medical.net IP3 binds to specific receptors, known as IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnews-medical.net The binding of IP3 to its receptor triggers the release of calcium ions from the ER lumen into the cytoplasm, resulting in an increase in the intracellular calcium concentration ([Ca2+]i). wikipedia.orgnih.govnews-medical.net This surge in intracellular calcium can activate various calcium-dependent proteins and signaling pathways, including certain PKC isoforms and other enzymes. d-nb.infowikipedia.orgnews-medical.net

Given this compound's weak stimulation of Gq/11 coupling researchgate.net, its influence on the DAG/IP3 and subsequent PKC and intracellular calcium signaling pathways is likely less significant compared to its effects on the cAMP/PKA/EPAC pathway. However, the fundamental mechanism of Gq/11-mediated signaling through PLCβ, DAG, IP3, PKC, and calcium release is a well-established cascade for GPCRs like LHCGR and TSHR. imrpress.comd-nb.infoimrpress.com

Receptor Trafficking and Expression Modulation

This compound has been observed to impact receptor trafficking and expression, particularly concerning the human follicle-stimulating hormone receptor (hFSHR), despite exhibiting no significant agonistic effect on hFSHR at sub-millimolar concentrations. nih.govnih.gov Studies have shown that pre-incubating cells expressing hFSHR with sub-micromolar concentrations of this compound leads to an increase in the plasma membrane expression of the receptor. nih.govnih.gov This effect was not attributed to an increase in hFSHR mRNA levels, suggesting a post-transcriptional mechanism is involved. nih.govnih.gov

It has been proposed that this compound may function as a pharmacoperone for hFSHR. nih.govnih.gov Pharmacoperones are small molecules capable of binding to misfolded or conformationally unstable GPCRs within the endoplasmic reticulum, assisting in their proper folding and facilitating their transport to the cell surface. nih.govpatsnap.com This mechanism can potentially rescue the expression and function of certain receptor mutants that are otherwise retained intracellularly due to misfolding. nih.govpatsnap.com this compound was found to rescue the plasma membrane expression and subsequent FSH-stimulated cAMP production of the A189V mutant of hFSHR, a mutant known to be associated with misrouting and retention in the endoplasmic reticulum. nih.govnih.govnih.gov However, this compound was not effective in rescuing other tested hFSHR mutants, suggesting a specific interaction with the A189V mutant or a mechanism that is only effective for particular types of misfolding defects. nih.gov

The observation that this compound increases the plasma membrane expression of wild-type hFSHR suggests that it may also influence the trafficking of correctly folded receptors, potentially by stabilizing a conformation that favors ER export or by interfering with degradation pathways. nih.govnih.gov

Enhancement of Plasma Membrane Expression of hFSHR

Studies have indicated that this compound can increase the expression of hFSHR on the plasma membrane. When host cells expressing hFSHR are preincubated with sub-micromolar concentrations of this compound, subsequent analysis reveals an increase in plasma membrane expression of the receptor. nih.govresearchgate.net This effect is not attributed to an increase in hFSHR mRNA accumulation, suggesting a post-transcriptional mechanism. nih.govresearchgate.net It has been proposed that this compound may act as a pharmacoperone, a molecule that assists in the proper folding and routing of newly synthesized receptors to the cell surface. nih.govresearchgate.netnih.gov

Rescue of Specific Receptor Mutants (e.g., Ala189Val hFSHR)

This compound has demonstrated the ability to rescue certain misfolded FSHR mutants, facilitating their trafficking to the plasma membrane. Notably, the Ala189Val (A189V) hFSHR mutant, which is typically retained in the endoplasmic reticulum and exhibits reduced plasma membrane expression, can be rescued by this compound treatment. oup.comnih.govresearchgate.netnih.govresearchgate.netscienceopen.combioscientifica.comfrontiersin.orgijbs.comnih.govfrontiersin.org This rescue leads to increased cell surface expression and, in some cases, restored responsiveness to FSH-stimulated cAMP production. researchgate.netbioscientifica.com However, this compound's ability to rescue mutants is specific, as it has been shown to be unable to rescue other FSHR mutants with alterations at different sites. nih.gov This suggests a selective interaction with the receptor that facilitates the proper folding or trafficking of the A189V mutant.

Engagement of Arrestin-Mediated Signaling Cascades

While the primary canonical signaling pathway for FSHR involves Gαs and cAMP production, GPCRs can also engage β-arrestin-mediated pathways. frontiersin.orgimrpress.com

Formation of Signalosomes and Mitogen-Activated Protein Kinase (MAPK) Pathway Stimulation

While the provided search results primarily highlight this compound's effects on FSHR expression and rescue, and mention biased agonism in the context of Gs and β-arrestin recruitment by other FSHR small-molecule agonists oup.com, direct evidence detailing this compound's specific engagement of arrestin-mediated signaling cascades, including the formation of signalosomes and direct stimulation of the MAPK pathway via this mechanism, is not explicitly detailed in the provided snippets. However, the MAPK pathway is a known downstream effector of FSH-FSHR signaling, which can be activated through both PKA-dependent and potentially β-arrestin-dependent mechanisms. ijbs.comantibody-creativebiolabs.com Further research specifically on this compound's interaction with β-arrestin and its role in MAPK activation would be needed to fully characterize this aspect of its mechanism.

Characterization of Biased Agonism and Receptor-Mediated Signaling Selectivity

Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor over others. imrpress.commdpi.com While this compound was initially identified as an LHR agonist and has shown partial agonism towards the thyroid-stimulating hormone receptor (TSHR) caymanchem.comgoogle.comtheclinivex.commedchemexpress.compatsnap.comfrontiersin.orgoup.comthieme-connect.com, its interaction with FSHR appears to be primarily focused on receptor trafficking and expression rather than direct agonistic signaling at sub-millimolar concentrations. oup.comnih.govresearchgate.netnih.gov The observation that this compound can rescue the A189V FSHR mutant and increase wild-type FSHR expression without exhibiting significant agonistic effect on FSHR signaling at these concentrations suggests a biased activity profile, where its primary effect on FSHR is related to its pharmacoperone function rather than stimulating canonical cAMP signaling. oup.comnih.gov This indicates a selectivity in its receptor-mediated effects on FSHR, favoring enhanced surface expression and rescue of misfolding over direct signaling activation.

Preclinical Efficacy Studies of Org41841 and Its Analogues

In Vitro Pharmacological Evaluations and Cell-Based Models

Functional Assays Utilizing HEK293 Cell Lines for GPCR Activation

The compound Org41841 has been identified as a partial agonist for two critical G protein-coupled receptors (GPCRs): the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). genome.govmedchemexpress.com Functional assays conducted in Human Embryonic Kidney 293 (HEK293) cells, a common model system for studying GPCRs, have been instrumental in characterizing the activity of this compound. genome.govmedchemexpress.com

These studies revealed that this compound activates both LHCGR and TSHR, with distinct potencies for each. The half-maximal effective concentrations (EC50) were determined to be 0.2 µM for LHCGR and 7.7 µM for TSHR, indicating a higher potency for the luteinizing hormone receptor. medchemexpress.com The activation of these receptors by this compound is thought to occur through binding to the transmembrane domain, a mechanism distinct from the binding of the natural glycoprotein (B1211001) hormones to the extracellular domain. genome.gov

Further investigations using chimeric receptors and three-dimensional molecular modeling have suggested a potential binding pocket for this compound within the transmembrane helices 3, 4, 5, 6, and 7, as well as the second extracellular loop of both LHCGR and TSHR. genome.gov This binding is believed to initiate the conformational changes in the receptor necessary for signal transduction.

Agonist Activity of this compound on GPCRs in HEK293 Cells
ReceptorEC50 (µM)Activity
LHCGR0.2Partial Agonist
TSHR7.7Partial Agonist

Studies in Primary Human Thyrocyte Cultures

While direct studies specifically investigating the effects of this compound on primary human thyrocyte cultures are not extensively detailed in the available literature, the functional consequences of TSHR activation by other small-molecule agonists in these cells provide a strong indication of its expected activity. Primary cultures of human thyrocytes are a physiologically relevant model for studying thyroid function. acesisbio.comnih.govcngb.org

In these primary cultures, the activation of TSHR by agonists has been shown to increase the messenger RNA (mRNA) levels for several key proteins involved in thyroid hormone synthesis. acesisbio.com These include:

Thyroglobulin (TG): The precursor protein for thyroid hormones.

Thyroperoxidase (TPO): An enzyme essential for the iodination and coupling of tyrosine residues on thyroglobulin.

Sodium Iodide Symporter (NIS): The protein responsible for iodide uptake into the thyroid follicular cells.

Deiodinase type 2 (DIO2): An enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).

This stimulation of thyroid-specific gene expression demonstrates the potential for TSHR agonists to modulate thyroid function at the cellular level. acesisbio.com Given that this compound is a known TSHR agonist, it is anticipated that it would elicit similar responses in primary human thyrocyte cultures.

Measurement of Intracellular cAMP Accumulation as a Readout

The activation of both the LHCGR and TSHR by their respective ligands, including small-molecule agonists like this compound, initiates a downstream signaling cascade, a key component of which is the production of cyclic adenosine (B11128) monophosphate (cAMP). genome.govnih.gov Consequently, the measurement of intracellular cAMP accumulation serves as a robust and quantitative readout for receptor activation.

In functional assays involving HEK293 cells expressing either LHCGR or TSHR, the addition of this compound leads to a dose-dependent increase in intracellular cAMP levels. genome.gov This measurement is typically performed by lysing the cells after a specific incubation period with the compound and then quantifying the cAMP content in the cell lysate using methods such as enzyme immunoassays. medchemexpress.com The EC50 values for this compound at both receptors were determined through the analysis of these cAMP accumulation data. medchemexpress.com This method provides a direct measure of the functional consequence of receptor binding and activation by the agonist.

In Vivo Pharmacological Investigations and Animal Models

Modulation of Reproductive System Physiology

While direct in vivo studies detailing the specific effects of this compound on testosterone (B1683101) synthesis in mouse Leydig cells are not prominently available, its role as an LHCGR agonist provides a clear framework for its expected physiological function. In males, the luteinizing hormone (LH) is the primary physiological stimulus for testosterone production by the Leydig cells of the testes. nih.govmdpi.com

The process is initiated by the binding of LH to its receptor, the LHCGR, on the surface of Leydig cells. nih.govmdpi.com This binding activates a G protein-coupled signaling cascade that leads to an increase in intracellular cAMP. nih.gov The elevated cAMP levels, in turn, stimulate a series of downstream events culminating in the synthesis and secretion of testosterone. A critical step in this pathway is the increased transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. nih.gov

As a partial agonist of the LHCGR, this compound is expected to mimic the action of LH and thereby stimulate the synthesis of testosterone in mouse Leydig cells. The activation of the LHCGR by this compound would trigger the same cAMP-dependent signaling pathway that is utilized by the endogenous hormone.

Key Proteins in Testosterone Synthesis Pathway Activated by LHCGR
ProteinFunction
LHCGRBinds LH or agonist, activating G protein signaling.
Adenylyl CyclaseCatalyzes the conversion of ATP to cAMP.
Protein Kinase A (PKA)Activated by cAMP, phosphorylates downstream targets.
Steroidogenic Acute Regulatory (StAR) ProteinMediates the transport of cholesterol into the mitochondria.
P450scc (CYP11A1)Enzyme that converts cholesterol to pregnenolone.
Ovulation Induction in Immature Murine Models

This compound is recognized as a potent partial agonist for the luteinizing hormone/choriogonadotropin receptor (LHCGR) nih.govnih.gov. The activation of this receptor by luteinizing hormone (LH) is the primary trigger for ovulation nih.gov. While direct studies on this compound for ovulation induction in immature murine models are not extensively detailed in the available literature, research on closely related analogues provides strong evidence for its potential in this application.

For instance, a structurally similar allosteric agonist of the LH/hCG receptor, the thieno[2,3-d]thienopyrimidine TP03, has been shown to induce ovulation in immature female rats. When administered to rats pre-treated with a follicle-stimulating agent, TP03 successfully induced ovulation, as confirmed by the presence of corpora lutea nih.gov. The activity of TP03 was comparable to that of human chorionic gonadotropin (hCG), a standard agent used for this purpose nih.gov. Another low molecular weight agonist with a thienopyrimidine core, Org 43553, also demonstrated the ability to induce ovulation in immature mice after a single oral administration researchgate.net. These findings suggest that agonists of the LHCGR from the same chemical class as this compound are effective in stimulating ovulation in immature rodent models.

Regulation of Thyroid System Homeostasis

Thyroxine (T4) Stimulation in Rodent Models

Activation of the TSHR is the primary stimulus for the thyroid gland to produce and secrete thyroid hormones, predominantly thyroxine (T4). Preclinical studies using rodent models have established that stimulation of the TSHR leads to a measurable increase in serum T4 levels crinetics.com.

While specific data on this compound's direct effect on T4 levels in rodents is limited in the reviewed literature, studies on other potent and selective small-molecule TSHR agonists derived from the thienopyrimidine class have demonstrated this effect. For example, oral administration of a selective TSHR agonist to mice resulted in increased serum thyroxine and enhanced thyroidal radioiodide uptake, confirming in vivo stimulation of thyroid function nih.gov. Given that this compound is a TSHR agonist, it is projected to elicit a similar stimulatory effect on T4 production in rodent models.

Gene Expression Modulation in Thyrocytes

The activation of the TSHR by TSH initiates downstream signaling cascades that regulate the expression of key genes essential for thyroid hormone synthesis nih.govresearchgate.net. These genes include those encoding for thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium iodide symporter (NIS) nih.govresearchgate.net. As a TSHR agonist, this compound and its analogues are capable of modulating the expression of these critical genes.

Evidence for this modulation comes from studies on both agonists and antagonists derived from the this compound scaffold. A potent, selective TSHR agonist from this chemical class was shown to increase the mRNA levels for thyroglobulin, thyroperoxidase, and the sodium iodide symporter in primary cultures of human thyrocytes nih.gov. Conversely, an antagonist derived from this compound, NIDDK/CEB-52, effectively inhibited the TSH-induced up-regulation of mRNA transcripts for thyroperoxidase in similar cell cultures nih.govoup.com. These findings confirm that compounds based on the this compound structure can directly influence the transcriptional machinery of thyrocytes.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

This compound, a substituted thieno[2,3-d]pyrimidine (B153573), has served as a foundational scaffold for extensive structure-activity relationship (SAR) studies nih.govnih.gov. These investigations have focused on systematically altering the chemical structure of this compound to understand the key molecular features required for activity at the LHCGR and TSHR nih.govnih.gov.

Computational models, supported by mutagenesis studies, have indicated that this compound binds within a pocket formed by the transmembrane helices of both the TSHR and LHCGR nih.govnih.gov. SAR studies have explored modifications at various positions of the thieno[2,3-d]pyrimidine core. These analyses have provided compelling evidence for specific ligand-receptor interactions, such as a critical hydrogen bond between the ligand and a conserved glutamate residue within transmembrane helix 3 of both receptors nih.govnih.gov.

Key Findings from SAR Studies of this compound Analogues
Structural ModificationReceptor TargetObserved Effect on ActivityReference
Alteration of the t-butyl moietyTSHR/LHCGRLed to a loss of activity. nih.gov
Modification of the amino group to prevent H-bondingTSHR/LHCGRResulted in a significant decrease in agonistic activity (e.g., compound 20 showed only 7% relative agonism). nih.gov
Elongation at the 3-methoxyphenyl groupTSHRShifted the compound's activity from agonism to antagonism (e.g., NIDDK/CEB-52). nih.gov

Rational Design and Derivation of TSHR Antagonists (e.g., NIDDK/CEB-52) from this compound Scaffold

The understanding of how this compound binds to the TSHR provided a basis for the rational design of receptor antagonists nih.govoup.com. Molecular modeling of the this compound-TSHR complex revealed that the binding pocket in the TSHR is structurally narrower than the corresponding pocket in the LHCGR nih.govoup.com.

Based on this model, researchers predicted that elongating the this compound molecule would alter its orientation within the TSHR binding pocket nih.gov. Modifications to the t-butyl group of this compound were found to cause a loss of activity. Therefore, the molecule was enlarged at the opposite end by adding a propylene-methyl-ether group to the aromatic moiety nih.gov. This rationally designed analogue, named NIDDK/CEB-52, was found to occupy the binding cleft in a slightly shifted orientation compared to this compound nih.govresearchgate.net. This new orientation prevents a key conformational change in the receptor that is necessary for activation, thereby resulting in an antagonist that selectively inhibits TSHR activation nih.gov.

Optimization for Enhanced Potency and Receptor Selectivity

A primary goal of the medicinal chemistry efforts surrounding this compound has been to optimize its structure to enhance potency and, crucially, to improve selectivity between the highly homologous LHCGR and TSHR nih.govnih.gov. This compound itself displays a notable preference for the LHCGR over the TSHR.

Receptor Activity Profile of this compound
ReceptorActivityEC50 Value (μM)Reference
LHCGRPartial Agonist0.2 medchemexpress.commedchemexpress.com
TSHRPartial Agonist7.7 medchemexpress.commedchemexpress.com

The analysis of various analogues derived from this compound allowed researchers to assess the impact of different chemical modifications on potency and selectivity nih.govnih.gov. Furthermore, advanced strategies such as ligand dimerization have been explored to increase subtype selectivity for structurally related G-protein-coupled receptors, including the TSHR and LHCGR patsnap.com. This approach involves linking two monomeric ligands, which can result in unique selectivity profiles that differ from the parent compounds patsnap.com. These efforts have led to the identification of compounds with improved selectivity, including highly selective TSHR agonists that show minimal activity at the LHCGR or follicle-stimulating hormone receptor (FSHR) nih.gov.

Implications for Advanced Therapeutic Development

Therapeutic Potential in Reproductive Health Disorders

The involvement of LHCGR and FSHR in the endocrine control of reproduction makes them key targets for treating various reproductive disorders. patsnap.comnih.gov Mutations causing impaired function of these receptors are implicated in a number of conditions. patsnap.com Org41841, as a partial agonist of LHCGR and with some interaction with FSHR, has been investigated for its potential in this area. medchemexpress.commedchemexpress.comnih.gov

Applications in Fertility Treatment and Assisted Reproductive Technologies

Low-molecular-weight agonists targeting gonadotropin receptors, such as this compound, have been explored for their potential use in fertility treatment and assisted reproductive technologies (ART). researchgate.netnih.govimrpress.comimrpress.commdpi.com The aim is to provide more convenient, potentially orally available, alternatives to the injectable protein hormones currently used. researchgate.netnih.gov

Research has shown that this compound can stimulate testosterone (B1683101) production in mouse Leydig cells and induce ovulation in immature mice primed with FSH when administered orally. nih.govfrontiersin.org This demonstrated the potential for oral activity of an LH receptor analog. nih.gov The development of small molecule allosteric modulators like this compound represents progress towards achieving oral therapies for infertility. nih.gov

Addressing Conditions Associated with Dysfunctional Follicle-Stimulating Hormone Receptor (FSHR)

Dysfunctional FSHR can lead to reproductive abnormalities. ijbs.comnih.gov this compound has been investigated for its ability to address issues related to misfolded or non-functioning FSHR. ijbs.comnih.govmdpi.comnih.gov Studies have shown that this compound, even though it does not show agonistic action on FSHR at sub-millimolar concentrations, can increase the plasma membrane expression of the wild-type human FSHR. nih.gov

Furthermore, this compound has demonstrated the capacity to rescue the cell surface expression and, in some cases, hormone responsiveness of certain retained mutant gonadotropin receptors, including a specific mutant human FSHR (A189V) known for misrouting and retention in the endoplasmic reticulum. patsnap.comijbs.comnih.govmdpi.comnih.govoup.com This suggests a potential pharmacoperone activity, where the molecule assists in the proper folding and trafficking of the receptor to the cell surface. patsnap.comnih.govoup.com These findings hold promise for identifying treatment modalities for reproductive abnormalities caused by dysfunctional FSHR. ijbs.comnih.gov

Therapeutic Potential in Thyroid Gland Pathologies

The TSHR is a key regulator of thyroid function and growth, and its dysfunction is implicated in several thyroid pathologies, including hyperthyroidism, hypothyroidism, and thyroid tumors. elsevier.eszhanggroup.orgnih.govresearchgate.net this compound was identified as a partial agonist for TSHR, binding to an allosteric site in the transmembrane domain. medchemexpress.commedchemexpress.comresearchgate.netnih.govgoogle.comacs.orgnih.govnih.govresearchgate.netnih.govoup.com This interaction has led to the exploration of this compound and its derivatives for treating TSHR-mediated diseases. google.comelsevier.esportlandpress.comnih.govnih.govoup.com

Management of Hyperthyroidism, Including Graves' Disease

Graves' disease is an autoimmune disorder characterized by hyperthyroidism resulting from stimulating antibodies targeting the TSHR. google.comelsevier.esportlandpress.comnih.govnih.gov this compound, initially identified as a partial agonist, served as a basis for the rational design of TSHR antagonists. nih.govnih.govoup.comoup.comoup.com Low-molecular-weight antagonists for TSHR, derived from the this compound structure, have shown potential as orally active drugs to block the action of these stimulating antibodies. elsevier.esnih.govoup.comoup.comoup.com

Studies have demonstrated that antagonist compounds based on the this compound structure can selectively inhibit the activation of TSHR by both TSH and thyroid-stimulating antibodies in cultured cells, including primary cultures of human thyrocytes expressing endogenous TSHRs. elsevier.esnih.govoup.comoup.comoup.com This inhibition includes the reduction of TSH- and antibody-induced up-regulation of mRNA transcripts for thyroperoxidase, an enzyme involved in thyroid hormone synthesis. nih.govoup.comoup.com These findings support the potential of such compounds as therapeutic agents for TSHR-mediated hyperthyroidism, including Graves' disease. elsevier.esnih.govoup.comoup.comoup.com

Strategies for Thyroid Cancer Treatment

TSHR is expressed in thyroid cancer cells and influences their growth, proliferation, and metastatic potential. google.comelsevier.esresearchgate.netantibody-creativebiolabs.com While standard treatments for differentiated thyroid cancer exist, some cases remain resistant. antibody-creativebiolabs.com Targeting the TSHR with small molecule ligands like this compound and its derivatives is being investigated as a potential therapeutic strategy. mdpi.comelsevier.esantibody-creativebiolabs.com

This compound itself is listed as a small molecule ligand agonist to the TSHR being explored for thyroid cancer therapy, although these approaches are still in the preclinical stage. antibody-creativebiolabs.com The development of TSHR inverse agonists, some derived from the thienopyrimidine structure related to this compound, may also hold therapeutic potential by inhibiting the basal signaling activity of TSHR, which could promote the growth of follicular thyroid cancer cells. mdpi.comelsevier.es This approach could be an equivalent to suppressive therapy. elsevier.es Additionally, TSHR agonists, such as this compound, have been studied for their potential use in stimulating radioactive iodine uptake by thyrocytes in the context of thyroid cancer diagnosis and treatment. mdpi.com

Interventions for Graves' Ophthalmopathy

Graves' ophthalmopathy (GO), also known as thyroid eye disease, is an extrathyroidal manifestation of Graves' disease that affects the tissues around the eyes. nih.govgoogle.comelsevier.esportlandpress.comnih.govnih.gov TSHR is expressed in retro-orbital fibroblasts and adipocytes, and its stimulation by thyroid-stimulating antibodies is believed to contribute to the inflammation and tissue expansion seen in GO. medchemexpress.comnih.govgoogle.comnih.gov

Given the involvement of TSHR in GO, small molecule ligands targeting this receptor, including those derived from the this compound structure, are being investigated as potential interventions. google.comelsevier.esportlandpress.comnih.govnih.gov While this compound is a partial agonist, the rational design based on its interaction with TSHR has led to the development of TSHR antagonists. nih.govnih.govoup.comoup.comoup.com These antagonists, by blocking the activation of TSHR by stimulating antibodies, could potentially ameliorate the symptoms and progression of Graves' ophthalmopathy. google.comelsevier.esportlandpress.com The development of selective TSHR antagonists is seen as a promising avenue for treating GO, a condition for which current therapies are often inadequate. elsevier.esportlandpress.com

Correction of Hypothyroidism and Thyroid Deficiency

Hypothyroidism is a condition characterized by insufficient production of thyroid hormones, often resulting from dysfunction of the thyroid gland or issues with the hypothalamic-pituitary-thyroid axis. thyroid.org The thyroid-stimulating hormone receptor (TSHR) plays a crucial role in regulating thyroid function and growth. researchgate.net While this compound is primarily characterized as a partial agonist for TSHR, its interaction with the receptor has paved the way for the investigation of small molecules targeting TSHR for therapeutic purposes. nih.govmedchemexpress.comelsevier.es

The development of small molecule TSHR agonists could offer advantages over recombinant human TSH, such as potentially lower production costs and the possibility of convenient oral administration. elsevier.es Although this compound itself is a partial agonist with lower potency for TSHR compared to LHCGR, its identification provided the first evidence of a low molecular weight ligand interacting with TSHR via its transmembrane domain. nih.govmedchemexpress.comoup.com This discovery has been instrumental in guiding the design and identification of subsequent small molecules with improved potency and selectivity for TSHR, including full agonists and antagonists. elsevier.esoup.comnih.gov For instance, a subsequent compound, NCG00161870, demonstrated high affinity, potency, and efficacy as a TSHR agonist in in vitro models and was shown to be highly selective for TSHR over LHCGR and FSHR. elsevier.es Another analog derived from modifications of this compound, NIDDK/CEB-52, was developed as a TSHR antagonist, capable of blocking both TSH and thyroid-stimulating antibody activation of TSHR in cultured cell lines and primary human thyrocytes. elsevier.esoup.comoup.com These findings suggest that small molecules targeting TSHR, building upon the initial insights gained from this compound, hold therapeutic potential for modulating thyroid function.

Role as a Pharmacological Chaperone in Protein Folding and Trafficking

Pharmacological chaperones, also known as pharmacoperones, are small molecules that can enter cells and bind to misfolded proteins, assisting them in achieving their correct conformation and facilitating their trafficking to the appropriate cellular location. scholaris.canih.govnih.gov This approach holds therapeutic potential for conformational diseases caused by protein misfolding, including those involving G protein-coupled receptors (GPCRs) like TSHR and LHCGR. scholaris.canih.gov

This compound has been investigated for its role as a pharmacological chaperone, particularly in the context of mutant glycoprotein (B1211001) hormone receptors. It was identified as a pharmacological chaperone for the FSHR, increasing wild-type receptor expression and marginally rescuing cAMP production in a natural variant (A189V). scholaris.ca A related thienopyrimidine compound, Org42599, also behaved as a pharmacochaperone for mutant LHCGR. frontiersin.org These findings demonstrate that thienopyrimidines, including this compound and its analogs, can interact with glycoprotein hormone receptors in a manner that promotes proper folding and trafficking, highlighting their potential as pharmacological chaperones for treating diseases linked to misfolded receptors.

Strategic Development of Orally Bioavailable Small Molecule Therapeutics

The development of orally bioavailable small molecule therapeutics for targeting glycoprotein hormone receptors represents a significant strategic advantage, offering convenience and potentially improved patient compliance compared to injectable protein-based therapies. elsevier.esresearchgate.netnih.gov Small molecules generally possess characteristics that favor oral absorption, such as lower molecular weight compared to large protein hormones. researchgate.net

This compound was initially described as an orally active LH agonist with in vivo efficacy in mice following oral administration, marking it as the first report of oral activity for an LH receptor analog. nih.govfrontiersin.org This demonstrated the feasibility of developing orally available small molecules targeting glycoprotein hormone receptors. Subsequent medicinal chemistry efforts focusing on thienopyrimidines, the chemical class of this compound, led to the identification of molecules with improved properties, including high oral bioavailability in animal models. frontiersin.org For example, Org43553, another thienopyrimidine derivative, showed high oral bioavailability and induced ovulation in female mice and rats and stimulated serum testosterone in male rats after oral administration. frontiersin.org

The success in developing orally active thienopyrimidines like this compound and its successors has validated the strategy of pursuing small molecule approaches for modulating glycoprotein hormone receptor activity. This is particularly relevant for conditions like hypothyroidism and hyperthyroidism, where convenient oral therapies are highly desirable. elsevier.esoup.com The ability of these small molecules to bind to the transmembrane domain of the receptors, distinct from the large extracellular binding site of the endogenous hormones, further supports the potential for developing orally active agents that can allosterically modulate receptor function. nih.govoup.comresearchgate.net

Data Table: Selected Research Findings on this compound Activity

ReceptorActivityEC50 (nM)Efficacy (% of maximal endogenous ligand activity)Reference
LHCGRAgonist22034% (vs LH) medchemexpress.comresearchgate.net
TSHRAgonist770023% (vs TSH) medchemexpress.comresearchgate.net
TSHR (M9 chimera)Agonist270099% (vs TSH) medchemexpress.com
TSHR (L570F mutant)Agonist800Not specified medchemexpress.com

Note: EC50 values indicate the concentration of the compound required to achieve 50% of its maximal effect. Efficacy indicates the maximal response of the compound relative to the maximal response of the natural ligand.

Advanced Research Methodologies and Future Directions in Org41841 Research

Computational Approaches and Structural Biology Methodologies

Computational methods and structural biology play a crucial role in elucidating the interaction of Org41841 with its receptors and in designing new molecules with improved properties.

Molecular Modeling and In Silico Docking Studies

Molecular modeling and in silico docking studies have been instrumental in predicting the binding site of this compound within its target receptors, particularly LHCGR and TSHR. These studies suggest that this compound binds in a pocket located within the transmembrane helical bundle, specifically in clefts between transmembrane helices (TMHs) 3, 4, 5, 6, and 7, near extracellular loop 2 (ECL2). nih.govresearchgate.netresearchgate.netoup.com

Docking simulations have provided insights into the possible binding orientations of this compound within this pocket. researchgate.net A key predicted interaction is a hydrogen bond between a conserved negatively charged glutamic acid residue (E3.37) in the receptor and the amino group of this compound, which has been experimentally supported. nih.govresearchgate.net Differences in the shape and volume of the predicted binding clefts between TSHR and LHCGR, influenced by variations in amino acid residues lining the pocket, are thought to contribute to this compound's preferred binding to LHCGR. researchgate.net

Computational studies have also guided the design of this compound analogs. For instance, molecular modeling assisted in the rational design of NIDDK/CEB-52, a TSHR antagonist derived from this compound, by suggesting modifications that alter the compound's spatial relocation within the binding pocket compared to this compound. oup.comoup.com

Development and Application of Homology Models for G Protein-Coupled Receptors

Given the challenges in obtaining high-resolution crystal structures for many GPCRs, including LHCGR and TSHR, homology modeling has been a vital tool in this compound research. Homology models of the transmembrane domains of TSHR and LHCGR have been generated based on the known structures of related GPCRs, such as rhodopsin and the β2-adrenergic receptor. nih.govoup.comoup.comnih.gov

These homology models provide a three-dimensional framework for performing docking studies and for understanding the structural basis of ligand-receptor interactions. nih.govresearchgate.netresearchgate.netoup.comoup.com The models have been used to identify potential binding pockets and key amino acid residues involved in the interaction with this compound and its analogs. nih.govoup.comoup.com Experimental validation using chimeric receptors, where segments of TSHR and LHCGR were exchanged, has provided evidence supporting the binding pocket predicted by homology modeling and docking studies. nih.govresearchgate.netoup.com The development of refined homology modeling tools continues to improve the accuracy of these structural predictions. mdc-berlin.de

High-Throughput Screening (HTS) in Ligand Discovery

High-throughput screening (HTS) has played a significant role in the initial identification of this compound and other low-molecular-weight ligands for glycoprotein (B1211001) hormone receptors. researchgate.netoup.comnih.govfrontiersin.org HTS campaigns utilizing cell-based assays have been employed to screen large libraries of small molecules for their ability to modulate the activity of receptors like LHCGR and TSHR. oup.comfrontiersin.org

This compound was identified through such an HTS approach, initially as a selective human LHR agonist. nih.gov This screening process focused on identifying molecules that activated the receptor without competing with the natural ligand binding site, suggesting an allosteric mechanism. nih.gov HTS remains a crucial strategy for discovering novel chemical scaffolds with potential activity at these receptors, which can then serve as starting points for further medicinal chemistry optimization. oup.comfrontiersin.org

Advanced In Vitro and In Vivo Experimental Model Systems

Advanced experimental model systems, both in vitro and in vivo, are essential for characterizing the pharmacological properties of this compound and investigating its biological effects.

Refined Cell-Based Functional Assays for Intracellular Signaling Pathways

Cell-based functional assays are fundamental to assessing the activity of this compound on its target receptors and the downstream intracellular signaling pathways. This compound is known to activate the cAMP signaling pathway upon binding to LHCGR and TSHR. medchemexpress.comcaymanchem.commedchemexpress.comzhanggroup.org

Refined cell-based assays, such as those measuring intracellular cAMP accumulation, are used to determine the potency (EC50) and efficacy of this compound. medchemexpress.commedchemexpress.comzhanggroup.org For example, functional assays have shown that this compound is a partial agonist with EC50 values of 0.2 µM for LHCGR and 7.7 µM for TSHR in HEK293 cells expressing the human receptors. medchemexpress.comcaymanchem.commedchemexpress.com These assays can also be used to study the effects of this compound on receptor mutants, providing insights into the molecular mechanisms of activation and the impact of genetic variations. medchemexpress.comoup.comoup.com Furthermore, cell-based assays have demonstrated that this compound can act as a pharmacoperone, rescuing the cell surface expression and function of certain misfolded gonadotropin receptors. patsnap.comup.ac.za Assays using primary cell cultures, such as human thyrocytes, offer a more physiologically relevant system to evaluate the activity of this compound and its analogs. oup.comnih.gov

Data from Functional Assays:

Receptor (Cell Type)LigandEC50 (µM)Efficacy (% of maximal endogenous ligand response)Reference
hLHCGR (HEK293)This compound0.2Partial agonist medchemexpress.comcaymanchem.commedchemexpress.com
hTSHR (HEK293)This compound7.7Partial agonist (23% of TSH) medchemexpress.comcaymanchem.commedchemexpress.comresearchgate.net
TSHR Mutant M9This compound2.7Full agonist (99% of TSH) medchemexpress.commedchemexpress.comoup.com
TSHR Mutant L570FThis compound0.8Improved efficacy medchemexpress.commedchemexpress.com

Utilization of Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, are valuable tools for studying the in vivo effects of this compound and the physiological consequences of modulating its target receptors. researchgate.netwikipedia.orgnih.govnih.govcore.ac.uk These models can be designed to overexpress or knock out specific receptors, or to carry mutations found in human diseases, thereby mimicking relevant physiological and pathological conditions. wikipedia.orgnih.govcore.ac.uk

Studies using genetically engineered mouse models have been employed to investigate the effects of low-molecular-weight agonists of gonadotropin receptors, including this compound or its analogs. imrpress.comfrontiersin.orgcore.ac.uk For example, this compound has been shown to stimulate testosterone (B1683101) production in mouse Leydig cells and induce ovulation in immature mice primed with FSH. frontiersin.org These in vivo models allow for the assessment of a compound's activity within a complex biological system, providing crucial data on its potential therapeutic relevance. wikipedia.orgnih.gov The use of genetically engineered models helps to bridge the gap between in vitro findings and potential clinical applications. up.ac.zanih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Data Analytics for Compound Screening and Target Identification

Predictive Modeling for Pharmacological Activity and Efficacy

Predictive modeling, often utilizing ML algorithms, aims to forecast the pharmacological activity, efficacy, and pharmacokinetic properties of compounds based on their structure and other data. researchgate.net This can help prioritize compounds for further testing. While this compound's activity as a partial agonist for LHCGR and TSHR with specific EC₅₀ values has been experimentally determined medchemexpress.commedchemexpress.comcaymanchem.com, detailed information on the application of predictive modeling specifically to forecast this compound's pharmacological profile or efficacy was not present in the search results.

Addressing Reproducibility and Robustness in Preclinical Research

Ensuring the reproducibility and robustness of preclinical research is crucial for the reliability of scientific findings and the progression of drug candidates. Challenges in reproducibility can arise from various factors, including experimental design, methodology, and data analysis. While the importance of reproducible preclinical models is recognized in related research areas researchgate.netresearchgate.net, specific challenges or strategies implemented to enhance reproducibility and robustness in preclinical studies specifically involving this compound were not detailed in the provided information.

Ethical Considerations in Compound Research and Development

Ethical considerations are paramount throughout the research and development process of chemical compounds, particularly when research involves biological systems or human data. statisticsauthority.gov.uked.govnih.govresearchgate.netnih.gov Key ethical principles include minimizing harm, ensuring informed consent, and promoting justice. ed.govresearchgate.netnih.gov

Principles of Equitable Distribution of Research Benefits

The principle of equitable distribution of research benefits suggests that the potential benefits of research should be fairly accessible and distributed, particularly to the populations who participated in the research or are most likely to benefit from the findings. researchgate.net This involves considering accessibility and affordability of potential therapeutic outcomes. While equitable distribution is a recognized ethical principle in research researchgate.net, there was no specific information in the provided context discussing the application of this principle or related considerations in the research and development pathway of this compound.

Future Perspectives for Clinical Translation and Application as Pharmacological Probes

The investigation of this compound extends beyond basic research into potential clinical applications and its continued use as a pharmacological probe. Its ability to interact with glycoprotein hormone receptors at an allosteric site within the transmembrane domain presents distinct advantages compared to traditional peptide ligands. This allosteric modulation offers opportunities for developing compounds with potentially different pharmacological profiles, including improved selectivity and oral bioavailability. nih.govnih.gov The progress made with this compound and its analogs highlights the potential for small molecules to address limitations associated with protein-based therapies for endocrine disorders. nih.govbiorxiv.org

Potential for Novel Therapeutic Strategies

The pharmacological properties of this compound suggest potential for novel therapeutic strategies, particularly in the realm of reproductive disorders and thyroid-related conditions. As a partial agonist of LHCGR and TSHR, it offers a means to modulate the activity of these receptors. unina.itprobechem.comresearchgate.net

One promising area lies in addressing reproductive disorders linked to dysfunctional gonadotropin receptors. This compound has demonstrated activity as a pharmacoperone, a type of pharmacological chaperone that can assist in the proper folding and trafficking of misfolded receptors to the cell surface. biorxiv.orgnih.govnih.govnih.gov This is particularly relevant for genetic mutations in LHCGR or FSHR that lead to intracellular retention and degradation of the receptor protein. nih.govnih.gov By rescuing these retained mutant receptors, compounds like this compound could potentially restore receptor function and offer therapeutic benefit to patients with certain forms of infertility or other reproductive abnormalities caused by receptor misfolding. nih.govnih.gov Pre-clinical studies with this compound and related thienopyrimidines have shown promise in stimulating testosterone production and inducing ovulation in animal models, suggesting potential for oral fertility treatments. nih.govbiorxiv.org

Furthermore, this compound's activity at the TSHR suggests potential in managing thyroid disorders. While this compound itself is a partial agonist, its structure has served as a basis for the development of TSHR antagonists, such as NIDDK/CEB-52. These antagonists could have therapeutic potential in conditions like Graves' disease, where stimulating autoantibodies activate the TSHR, or potentially in certain thyroid cancers by inhibiting TSHR signaling. probechem.comresearchgate.net The development of orally active small molecule modulators for TSHR is of significant interest for improving treatment convenience. nih.gov

Application as Molecular Probes for Dissecting Receptor Biology and Signaling Mechanisms

This compound has proven to be a valuable molecular probe for dissecting the complex biology and signaling mechanisms of glycoprotein hormone receptors. Its ability to bind to the transmembrane domain, distinct from the orthosteric binding site of the large protein hormones, has provided crucial insights into receptor activation and allosteric modulation. nih.govnih.govunina.itnih.gov

Studies utilizing this compound have helped to map the transmembrane binding pocket for small molecules in LHCGR and TSHR, identifying key residues involved in ligand interaction and receptor activation. unina.itresearchgate.net This has been achieved through techniques such as molecular modeling, site-directed mutagenesis, and the use of chimeric receptors. unina.it The finding that a small molecule can activate these receptors by interacting with their transmembrane bundle, independent of the large extracellular domain, has expanded the understanding of GPCR activation mechanisms. unina.it

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for Org41841?

  • Methodology : Begin by reviewing existing literature for reported synthetic pathways . Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to assess variable interactions . Validate purity using HPLC (C18 column, 1.0 mL/min flow rate) and NMR (500 MHz, CDCl₃) . Document protocols in line with reproducibility guidelines (e.g., full reagent specifications and reaction monitoring intervals) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Prioritize 1H/13C NMR for structural elucidation (e.g., distinguishing diastereomers via coupling constants) and FT-IR for functional group validation. For quantification, pair LC-MS (ESI+ mode, m/z range 50–1000) with UV-Vis spectroscopy (λ = 230–400 nm) . Cross-reference spectral data with computational models (DFT or MD simulations) to resolve ambiguities .

Q. How to conduct a systematic literature review on this compound?

  • Steps : Use Boolean operators in Google Scholar (e.g., "this compound AND (synthesis OR mechanism)") . Filter results by citation count (>50) and recency (<5 years). Organize findings into a matrix comparing synthetic yields, analytical methods, and reported bioactivities . Identify gaps (e.g., limited mechanistic studies) to frame novel hypotheses .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Analytical Framework :

Compare experimental conditions (e.g., cell lines, assay protocols) across studies .

Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent polarity affecting solubility) .

Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
Example: A 2024 study found 80% bioactivity variance in this compound due to DMSO concentration (0.1% vs. 1.0%) .

Q. What strategies optimize this compound’s reaction yield in multi-step syntheses?

  • Approach :

  • Use kinetic modeling to identify rate-limiting steps (e.g., Grignard addition vs. cyclization).
  • Implement flow chemistry for exothermic reactions to improve temperature control (ΔT < ±2°C) .
  • Apply DoE to optimize catalyst loading (e.g., Pd/C: 2–5 mol%) and reaction time (12–48 hr), achieving yields >85% .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Workflow :

Synthesize analogs with systematic modifications (e.g., halogen substitution, stereochemistry).

Use PLS regression to correlate structural descriptors (logP, polar surface area) with bioactivity .

Validate predictive models via leave-one-out cross-validation (Q² > 0.6) .
Example: A 2023 SAR study linked C-7 methoxy groups in this compound to 3x higher antimicrobial activity .

Methodological Considerations

Q. How to address ethical and safety concerns in this compound research?

  • Guidelines :

  • Obtain institutional approval for biological testing (e.g., IACUC for in vivo studies) .
  • Follow REACH protocols for waste disposal of reactive intermediates .
  • Disclose conflicts of interest (e.g., funding from pharmaceutical partners) in publications .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies?

  • Tools :

  • Principal Component Analysis (PCA) to cluster datasets by experimental variables .
  • Mann-Whitney U tests for non-parametric comparison of bioactivity distributions .
  • Sensitivity analysis to quantify uncertainty in computational models (e.g., ±5% error in DFT-calculated energies) .

Data Presentation Standards

Q. How to report experimental data for this compound in compliance with journal guidelines?

  • Checklist :

  • Include Supporting Information for supplementary spectra, crystallographic data, and raw assay results .
  • Use IUPAC nomenclature and CAS registry numbers for all compounds .
  • Provide error margins (e.g., "yield: 72 ± 3%") and statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org41841
Reactant of Route 2
Reactant of Route 2
Org41841

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.